5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the inhibition of various enzymes and pathways involved in microbial and cancer cell growth. It has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microbial strains, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It has also been found to be effective against multidrug-resistant strains of bacteria and fungi. However, one limitation is that it may have cytotoxic effects on normal cells at high concentrations.
Future Directions
There are several future directions for the study of 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One direction is to study its potential use as a fluorescent probe for the detection of nitroreductase activity. Another direction is to investigate its potential use in combination with other antimicrobial and anticancer agents for enhanced efficacy. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Scientific Research Applications
5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of science. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of nitroreductase activity.
properties
IUPAC Name |
5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)8-11-14-12(15-19-11)9-4-6-10(7-5-9)16(17)18/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVCVYMTLJQUAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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